molecular formula C16H15ClFN3O3S B2382366 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034401-74-4

2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2382366
CAS No.: 2034401-74-4
M. Wt: 383.82
InChI Key: ULVRMVBHYOXHHO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a novel organic compound featuring a benzamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the chlorination and fluorination of the benzene ring. The incorporation of the benzamide moiety is achieved via an amide coupling reaction, utilizing reagents such as EDCI and HOBt under controlled conditions. The subsequent introduction of the benzo[c][1,2,5]thiadiazole moiety is facilitated through a nucleophilic substitution reaction, often employing DMF as a solvent and elevated temperatures to drive the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide could be scaled up using continuous flow reactors to ensure optimal reaction control and yield. The process would likely involve rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions such as nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions: For nucleophilic substitution, reagents like potassium carbonate and solvents such as DMF are commonly used. Oxidation reactions often employ reagents such as potassium permanganate, while reduction can be achieved using hydride donors like sodium borohydride.

Major Products Formed: Depending on the reagents and conditions, the major products can include derivatives with altered functional groups, such as hydroxyl or amino groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

This compound has shown promise in several research fields:

  • Chemistry: Utilized as a building block for the synthesis of more complex molecules due to its versatile functional groups.

  • Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

  • Medicine: Explored in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects involves interaction with specific molecular targets. These may include enzyme binding sites where it acts as an inhibitor, disrupting normal cellular processes. The benzo[c][1,2,5]thiadiazole moiety, in particular, is known to engage in strong π-π stacking interactions, which can interfere with protein-protein interactions critical for disease progression.

Comparison with Similar Compounds

Compared to other benzamide derivatives, this compound stands out due to its unique combination of chloro and fluoro substituents, which enhance its reactivity and potential biological activity. Similar Compounds:

  • 2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxido-4H-benzo[d][1,3]oxazin-4-yl)ethyl)benzamide

  • 2-chloro-4-fluoro-N-(2-(3,4-dihydroxybenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

These compounds share structural similarities but differ in their chemical and biological properties due to variations in their substituent groups.

Hope this article helps in understanding the compound better

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3S/c1-20-14-4-2-3-5-15(14)21(25(20,23)24)9-8-19-16(22)12-7-6-11(18)10-13(12)17/h2-7,10H,8-9H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVRMVBHYOXHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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